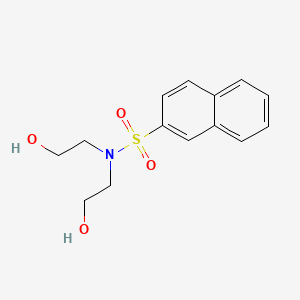
Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide
Beschreibung
Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonic acid group and two hydroxyethylamide groups attached to the naphthalene ring. It is used in various chemical processes and has applications in multiple scientific fields.
Eigenschaften
CAS-Nummer |
92246-74-7 |
|---|---|
Molekularformel |
C14H17NO4S |
Molekulargewicht |
295.36g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO4S/c16-9-7-15(8-10-17)20(18,19)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2 |
InChI-Schlüssel |
KEOPZPUOPYEVME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide typically involves the sulfonation of naphthalene followed by the introduction of hydroxyethylamide groups. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the hydroxyethylamide groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethylamide groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-1-sulfonic acid bis-(2-hydroxy-ethyl)-amide
- Naphthalene-2-sulfonic acid mono-(2-hydroxy-ethyl)-amide
- Naphthalene-2-sulfonic acid bis-(2-amino-ethyl)-amide
Uniqueness
Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide is unique due to the presence of two hydroxyethylamide groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


